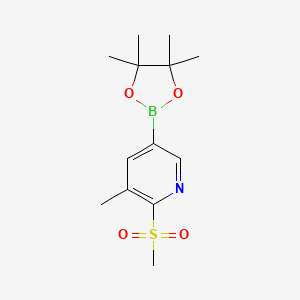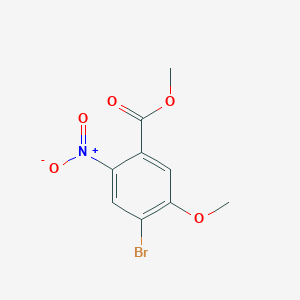![molecular formula C7H9NO3S B1446036 Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate CAS No. 1565348-24-4](/img/structure/B1446036.png)
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate
Overview
Description
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate is a compound that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, the primary targets of this compound could be similar to those of other thiazole-containing compounds, which include various enzymes, receptors, and biochemical pathways involved in microbial growth, viral replication, fungal growth, and cancer cell proliferation .
Mode of Action
For instance, they can inhibit or activate enzymes, block or stimulate receptors, and interfere with or enhance biochemical pathways . The specific mode of action would depend on the exact structure of the compound and its target.
Biochemical Pathways
For example, they can affect the pathways involved in microbial growth, viral replication, fungal growth, and cancer cell proliferation . The specific pathways affected would depend on the compound’s target and mode of action.
Result of Action
Based on the known biological activities of thiazole derivatives, this compound could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to undergo electrophilic and nucleophilic substitutions, which can influence its interactions with biomolecules . The compound’s hydroxymethyl group can form hydrogen bonds, enhancing its binding affinity with enzymes and proteins. These interactions can modulate enzyme activity, protein function, and overall biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enzymes and proteins can lead to changes in metabolic flux and metabolite levels, impacting cellular homeostasis. Additionally, its potential antimicrobial and antiviral properties can affect cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The thiazole ring’s electrophilic and nucleophilic substitution capabilities allow it to interact with various enzymes, leading to enzyme inhibition or activation . The hydroxymethyl group can form hydrogen bonds with proteins, influencing their structure and function. These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo degradation under certain conditions, affecting their bioactivity . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects need to be identified to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s biochemical role and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydroxymethyl group can enhance its solubility and facilitate its transport across cell membranes . Its distribution within tissues can affect its localization and accumulation, influencing its bioactivity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method includes the condensation of 2-(hydroxymethyl)-1,3-thiazole with methyl bromoacetate under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-[2-(carboxymethyl)-1,3-thiazol-4-yl]acetate.
Reduction: Formation of 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive thiazole moiety.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole ring.
2-(Hydroxymethyl)-1,3-thiazole: A precursor in the synthesis of Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate.
Methyl thiazole-4-acetate: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and an ester group on the thiazole ring, which imparts distinct chemical reactivity and potential biological activity compared to other thiazole derivatives.
Properties
IUPAC Name |
methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-7(10)2-5-4-12-6(3-9)8-5/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWXRRYJORBMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565348-24-4 | |
| Record name | methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl-carbamic acid tert-butyl ester](/img/structure/B1445954.png)
![D-[6-13C]Galactose](/img/structure/B1445955.png)



![6-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B1445959.png)
![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B1445960.png)




![5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-](/img/structure/B1445972.png)


